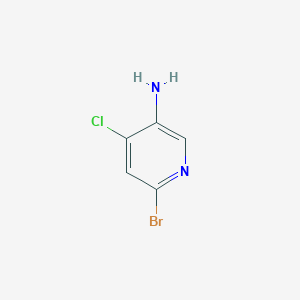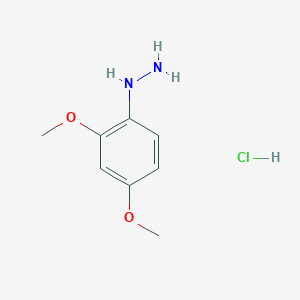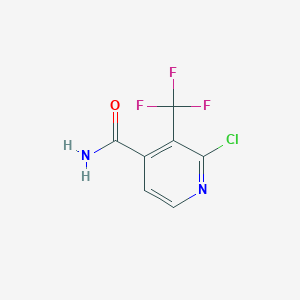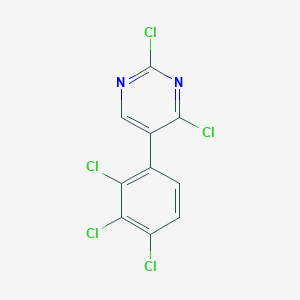
6-Bromo-4-chloropyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-chloropyridin-3-amine is a halogenated heterocyclic compound with the molecular formula C5H4BrClN2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloropyridin-3-amine typically involves halogenation reactions. One common method is the bromination of 4-chloropyridin-3-amine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes halogenation, purification, and crystallization steps to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-4-chloropyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products Formed: The major products formed from these reactions include various substituted pyridines, biaryl compounds, and other heterocyclic derivatives.
Applications De Recherche Scientifique
6-Bromo-4-chloropyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and advanced materials.
Mécanisme D'action
The mechanism of action of 6-Bromo-4-chloropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms in the compound enhance its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
- 3-Amino-4-bromo-6-chloropyridazine
- 4-Bromo-6-chloropyridazin-3-amine
Comparison: Compared to similar compounds, 6-Bromo-4-chloropyridin-3-amine exhibits unique reactivity due to the presence of both bromine and chlorine atoms on the pyridine ring. This dual halogenation allows for selective functionalization and diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C5H4BrClN2 |
|---|---|
Poids moléculaire |
207.45 g/mol |
Nom IUPAC |
6-bromo-4-chloropyridin-3-amine |
InChI |
InChI=1S/C5H4BrClN2/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2 |
Clé InChI |
SBCJKIJLWKIWBG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1Br)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13093899.png)


![7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13093914.png)


![2-(2-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B13093943.png)

![Tert-butyl (4,5-dichloro-9H-pyrimido[4,5-B]indol-2-YL)carbamate](/img/structure/B13093974.png)

![[1,2,4]Triazolo[1,5-c]pyrimidin-7-ylmethanamine](/img/structure/B13093994.png)
![N-((3',4',5',6-Tetrafluoro-[1,1'-biphenyl]-3-YL)methyl)propan-2-amine](/img/structure/B13094006.png)
![Tetrakis[(R)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B13094007.png)

